molecular formula C29H48O2 B010120 Roxburghiadiol A CAS No. 103629-94-3

Roxburghiadiol A

Cat. No.: B010120
CAS No.: 103629-94-3
M. Wt: 428.7 g/mol
InChI Key: FLFAKBJFVNSCHC-HFOFPBCXSA-N
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Description

Roxburghiadiol A is a 14α-methylsterol (cycloartane-type triterpenoid) isolated from the leaves and fruits of Aglaia roxburghiana . Its structure was initially misassigned as 4-bisnormethyl-24-methylene-cycloarta-3β,7α-diol but later revised via 2D-NMR to 3β,6β-diol with a 24-methylene group . This compound exhibits notable anti-inflammatory activity, as demonstrated in ethnopharmacological studies . This compound belongs to a broader class of triterpenoids abundant in Aglaia species, which are renowned for their diverse bioactive metabolites, including rocaglamides and other sterols .

Properties

CAS No.

103629-94-3

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(1S,3R,6S,8S,9S,11S,12S,15R,16R)-12,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9-diol

InChI

InChI=1S/C29H48O2/c1-18(2)19(3)7-8-20(4)22-10-11-27(6)25-16-24(31)23-15-21(30)9-12-28(23)17-29(25,28)14-13-26(22,27)5/h18,20-25,30-31H,3,7-17H2,1-2,4-6H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29+/m1/s1

InChI Key

FLFAKBJFVNSCHC-HFOFPBCXSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5)O)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CC(C5C3(C4)CCC(C5)O)O)C)C

Synonyms

4-bisnormethyl-24-methylenecycloarta-3,6-diol
roxburghiadiol A
roxburghiadiol B

Origin of Product

United States

Comparison with Similar Compounds

Roxburghiadiol B: The 6α Epimer

Roxburghiadiol B, co-isolated with Roxburghiadiol A, serves as its closest structural analog. The two compounds differ solely in the stereochemistry of the hydroxyl group at C-6: this compound has a 6β-OH configuration, while Roxburghiadiol B possesses a 6α-OH .

Cabraleadiol Monoacetate from Aglaia lawii

Cabraleadiol monoacetate, another cycloartane triterpenoid, was isolated from Aglaia lawii. Its structure, confirmed via X-ray crystallography, features a 3β,24-diol backbone with an acetate group at C-24 . Unlike this compound, Cabraleadiol lacks the 24-methylene group and instead has a hydroxyl group at C-24 esterified with acetic acid.

24-Methyl Pollinastanol and Surianol

24-Methyl pollinastanol, a cycloartane derivative, shares the 14α-methylsterol framework with this compound but differs in substituents: it contains a 24-methyl group instead of a 24-methylene group . Surianol, another cycloartane triterpenoid, has hydroxylations at C-3 and C-24 but lacks the 14α-methyl group, highlighting the structural diversity within this class . These differences likely affect their interactions with biological targets, though comparative activity data are sparse.

Dasyanthoside B and Cimifugoside Derivatives

Dasyanthoside B and Cimifugoside H-3 are glycosylated triterpenoids, contrasting with this compound’s non-glycosylated structure . The presence of sugar moieties in these compounds enhances their hydrophilicity and may alter their pharmacokinetic profiles, such as absorption and distribution, compared to this compound .

Data Tables

Table 1. Structural Comparison of this compound with Analogous Compounds

Compound Source Plant Core Structure Key Substituents Stereochemical Features
This compound A. roxburghiana Cycloartane 3β,6β-diol; 24-methylene 14α-methyl; 6β-OH
Roxburghiadiol B A. roxburghiana Cycloartane 3β,6α-diol; 24-methylene 14α-methyl; 6α-OH
Cabraleadiol monoacetate A. lawii Cycloartane 3β,24-diol; C-24 acetate No 24-methylene
24-Methyl pollinastanol N/A Cycloartane 24-methyl; 3β-OH Lacks 24-methylene
Surianol Suriana maritima Cycloartane 3β,24-diol No 14α-methyl

Discussion

The structural nuances among cycloartane triterpenoids, such as hydroxylation patterns, stereochemistry, and substituent groups, critically influence their biological activities. For instance, the 24-methylene group in this compound may enhance membrane permeability compared to 24-methyl or hydroxylated analogs. Similarly, glycosylation in compounds like Dasyanthoside B could modulate bioavailability. Future studies should explore structure-activity relationships (SAR) to optimize these compounds for therapeutic applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxburghiadiol A
Reactant of Route 2
Roxburghiadiol A

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